Bienvenue dans la boutique en ligne BenchChem!

6,7,8,9-Tetrahydro-5H-imidazo[1,5-a][1,4]diazepine dihydrochloride

Medicinal Chemistry Salt Selection Pre-formulation

6,7,8,9-Tetrahydro-5H-imidazo[1,5-a][1,4]diazepine dihydrochloride (CAS 1609400-98-7) is a fused bicyclic heterocycle belonging to the imidazodiazepine class, supplied as a dihydrochloride salt with molecular formula C₇H₁₃Cl₂N₃ and molecular weight 210.10 g·mol⁻¹. The rigid tetrahydro-diazepine scaffold serves as a key intermediate for constructing cannabinoid receptor modulators (CB1/CB2) and GABA-A receptor-targeted agents.

Molecular Formula C7H13Cl2N3
Molecular Weight 210.10
CAS No. 1609400-98-7
Cat. No. B3244129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7,8,9-Tetrahydro-5H-imidazo[1,5-a][1,4]diazepine dihydrochloride
CAS1609400-98-7
Molecular FormulaC7H13Cl2N3
Molecular Weight210.10
Structural Identifiers
SMILESC1CNCC2=CN=CN2C1.Cl.Cl
InChIInChI=1S/C7H11N3.2ClH/c1-2-8-4-7-5-9-6-10(7)3-1;;/h5-6,8H,1-4H2;2*1H
InChIKeyPHBFZCHUXGLZJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,7,8,9-Tetrahydro-5H-imidazo[1,5-a][1,4]diazepine Dihydrochloride (CAS 1609400-98-7): Procurement-Relevant Structural and Physicochemical Baseline


6,7,8,9-Tetrahydro-5H-imidazo[1,5-a][1,4]diazepine dihydrochloride (CAS 1609400-98-7) is a fused bicyclic heterocycle belonging to the imidazodiazepine class, supplied as a dihydrochloride salt with molecular formula C₇H₁₃Cl₂N₃ and molecular weight 210.10 g·mol⁻¹ [1]. The rigid tetrahydro-diazepine scaffold serves as a key intermediate for constructing cannabinoid receptor modulators (CB1/CB2) and GABA-A receptor-targeted agents [2]. Commercial purity typically ranges from 95% to 98%, with the dihydrochloride form reported to enhance aqueous solubility and bench-top stability relative to the free base (CAS 951627-04-6) [3].

Why Free Base or Other Imidazodiazepine Building Blocks Cannot Substitute 6,7,8,9-Tetrahydro-5H-imidazo[1,5-a][1,4]diazepine Dihydrochloride


The free base (CAS 951627-04-6) is a poorly water-soluble amine that requires additional handling precautions and often exhibits variable reactivity during downstream amidations or N-alkylations [1]. The dihydrochloride salt, in contrast, provides a pre-weighed stoichiometric form with enhanced aqueous solubility—a critical advantage in multi-step medicinal chemistry workflows where accurate salt stoichiometry controls coupling yields [2]. Furthermore, the tetrahydro-1,4-diazepine scaffold is mechanistically non-interchangeable with the tetrahydroimidazo[1,5-a]pyrazine (six-membered) or the unsaturated imidazo[1,5-a][1,4]diazepine cores; patent-derived structure–activity relationships demonstrate that ring-size expansion from pyrazine to diazepine alters cannabinoid receptor subtype selectivity and potency [3]. These differences mean that procuring the dihydrochloride salt of the seven-membered diazepine scaffold is non-negotiable for replicating published synthetic routes and biological profiles.

Quantitative Differentiation Evidence for 6,7,8,9-Tetrahydro-5H-imidazo[1,5-a][1,4]diazepine Dihydrochloride vs. Closest Comparators


Dihydrochloride Salt vs. Free Base: Aqueous Solubility and Handling Advantage

The dihydrochloride salt of 6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepine is documented to provide enhanced aqueous solubility relative to the free base amine (CAS 951627-04-6; molecular formula C₇H₁₁N₃, MW 137.18) [1]. The free base is poorly water-soluble, whereas the dihydrochloride—by virtue of two ionizable HCl equivalents—affords a freely soluble hydrochloride salt, consistent with the general behavior of amine dihydrochloride vs. free base pairs [2]. For analogous imidazodiazepine systems (e.g., KRM-II-81·HCl), conversion of the free base to the hydrochloride salt significantly increased aqueous solubility and reduced log P, directly leading to improved in vivo oral bioavailability [3]. The dihydrochloride salt form also facilitates accurate weighing and stoichiometric control during scale-up reactions, a practical advantage over the hygroscopic free base [2].

Medicinal Chemistry Salt Selection Pre-formulation

Purity Grade Differentiation: 98% (Leyan) vs. 95% (Multiple Vendors) for Reproducible Synthesis

Commercial batches of the title compound are offered at varying purity specifications. Leyan provides a 98% purity grade, while CymitQuimica and Chemeenu supply minimum 95% purity . For use as a key synthetic intermediate in multi-step sequences (e.g., towards cannabinoid receptor modulators as described in US 7,517,874 B2), a 3-percentage-point increase in purity reduces the burden of unknown impurities that could sequester coupling partners or poison catalysts [1]. This purity differential is quantifiable: at the 5-gram scale, the absolute mass of non-target material is ≤0.10 g for 98% material vs. ≤0.25 g for 95% material, a 2.5-fold reduction in contaminants.

Synthetic Chemistry Quality Control Reproducibility

GHS Safety Profile: Defined Hazard Classification Enables Compliant Laboratory Handling

The target compound carries a fully defined GHS hazard classification based on a single C&L notification to ECHA: H302 (100%: harmful if swallowed), H315 (100%: causes skin irritation), H319 (100%: causes serious eye irritation), and H335 (100%: may cause respiratory irritation) [1]. In contrast, the free base 5H,6H,7H,8H,9H-imidazo[1,5-a][1,4]diazepine (CAS 951627-04-6) has no ECHA C&L notifications, leaving its occupational exposure hazards uncharacterized [2]. This distinction is operationally significant: the dihydrochloride can be assessed under standardized institutional SOPs (Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3), while the free base requires a full hazard-determination workflow before use, delaying project timelines.

Laboratory Safety Regulatory Compliance Risk Assessment

Scaffold Selectivity: Seven-Membered Diazepine vs. Six-Membered Pyrazine Core in Cannabinoid Receptor Programs

US Patent 7,517,874 B2 explicitly teaches that both substituted tetrahydroimidazo[1,5-a][1,4]diazepines and tetrahydroimidazo[1,5-a]pyrazines are active as cannabinoid receptor agonists, but the ring-size expansion from a six-membered pyrazine to a seven-membered diazepine alters the spatial orientation of the pendant amide/aryl substituents and consequently modulates CB1 vs. CB2 subtype selectivity [1]. While the patent does not disclose quantitative Ki or EC₅₀ values for the unsubstituted parent scaffolds, it establishes that the diazepine core is an essential pharmacophoric element for accessing specific CB2-biased profiles [1]. The dihydrochloride salt of the diazepine core thus provides a privileged starting point for SAR exploration distinct from the commercially available tetrahydroimidazo[1,5-a]pyrazine dihydrochloride (CAS 165894-10-0) [2].

Cannabinoid Receptor CB2 Agonist Scaffold Hopping

Highest-Value Application Scenarios for 6,7,8,9-Tetrahydro-5H-imidazo[1,5-a][1,4]diazepine Dihydrochloride Driven by Quantitative Evidence


Multi-Step Synthesis of CB2-Selective Cannabinoid Agonists Requiring Accurate Salt Stoichiometry

Medicinal chemistry teams synthesizing CB2 receptor agonists following the patent route of US 7,517,874 B2 rely on the dihydrochloride salt to ensure precise stoichiometric control in N-acylation reactions. The freely water-soluble salt [1] allows homogeneous aqueous-phase reaction setups, while the 98% purity specification (Leyan) minimizes side-product formation that could otherwise confound structure–activity relationship studies.

Development of GABA-A α2/3-Selective Anxiolytics Based on Imidazodiazepine Scaffold Expansion

The tetrahydro-diazepine core is a validated bioisostere replacement for ester-containing imidazodiazepines in anxiolytic programs [1]. Procuring the dihydrochloride salt eliminates the variability of free base hydration states, enabling reproducible Pd-catalyzed coupling or reductive-amination sequences essential for generating focused compound libraries.

Regulatory-Compliant Preclinical Contract Research Requiring Complete GHS Documentation

CROs engaged in regulatory pharmacology require starting materials with auditable hazard classifications. The dihydrochloride salt carries a complete ECHA GHS profile (H302, H315, H319, H335) , whereas the free base lacks any hazard notification, creating a clear compliance advantage for the salt form in ISO 9001 or GLP environments.

Scaffold-Hopping SAR Campaigns Comparing Diazepine vs. Pyrazine Central Cores

Groups exploring cannabinoid or other GPCR targets can use the seven-membered diazepine dihydrochloride as a direct comparator to the commercially available six-membered tetrahydroimidazo[1,5-a]pyrazine dihydrochloride [2]. The ring-size difference is documented to influence receptor subtype selectivity [3], making the compound an essential tool for deconvoluting pharmacophoric ring-size effects.

Quote Request

Request a Quote for 6,7,8,9-Tetrahydro-5H-imidazo[1,5-a][1,4]diazepine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.